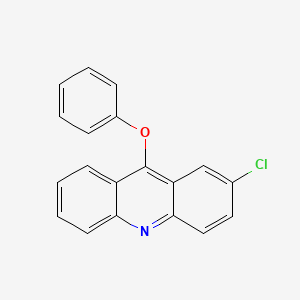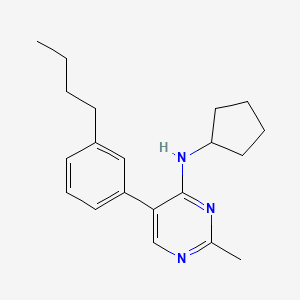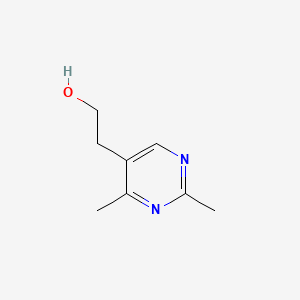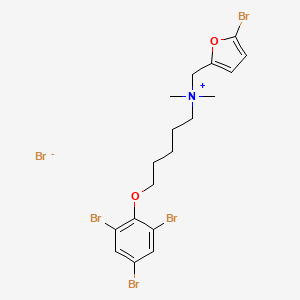![molecular formula C22H29NO2 B12919907 2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol CAS No. 66834-31-9](/img/structure/B12919907.png)
2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the phenyl ring.
科学研究应用
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pyrrolidine moieties may play a role in binding to specific sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
2-(3-(Benzyloxy)phenyl)ethanol: A simpler analog with similar functional groups but lacking the pyrrolidine ring.
3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidine: Similar structure but without the ethanol moiety.
Uniqueness: 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is unique due to its combination of benzyloxy, phenyl, pyrrolidine, and ethanol groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
属性
CAS 编号 |
66834-31-9 |
|---|---|
分子式 |
C22H29NO2 |
分子量 |
339.5 g/mol |
IUPAC 名称 |
2-[3-(3-phenylmethoxyphenyl)-1-propylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C22H29NO2/c1-2-13-23-14-11-22(18-23,12-15-24)20-9-6-10-21(16-20)25-17-19-7-4-3-5-8-19/h3-10,16,24H,2,11-15,17-18H2,1H3 |
InChI 键 |
WCBHTQKLAZJORQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


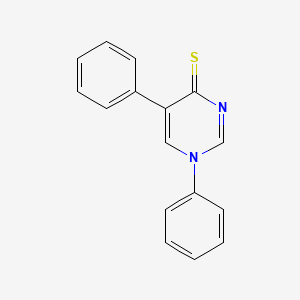
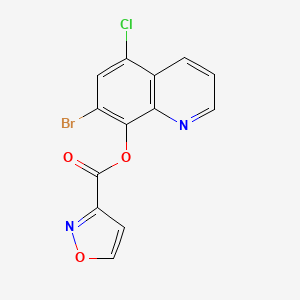

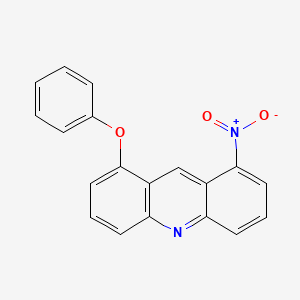
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
